Cas no 4248-19-5 (tert-Butyl carbamate)

Tert-Butyl carbamate (Boc-carbamate) is a versatile protecting group reagent widely used in organic synthesis, particularly for amines. Its key advantages include high stability under basic and nucleophilic conditions, facilitating selective protection in multi-step reactions. The Boc group is readily cleaved under mild acidic conditions, ensuring minimal interference with other functional groups. This compound is valued for its crystalline solid form, enhancing handling precision, and its compatibility with a broad range of solvents. Tert-Butyl carbamate is essential in peptide synthesis, pharmaceuticals, and agrochemical research, offering reliable protection-deprotection efficiency and scalability for industrial applications.
tert-Butyl carbamate structure
tert-Butyl carbamate structure
Product Name:tert-Butyl carbamate
CAS No:4248-19-5
MF:C5H11NO2
MW:117.146341562271
MDL:MFCD00007962
CID:44870
PubChem ID:77922
Update Time:2025-10-24

tert-Butyl carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl carbamate
    • Carbamic acid tert-butyl ester
    • Boc-NH2
    • Boc-NH2 N-t-Butoxycarbonyl-amide
    • t-Butyl Carbamate
    • tert-Butylcarbamate1GR
    • tert-Butylcarbamate5GR
    • BOC-AMIDE
    • carbamic acid 1,1-dimethylethyl ester
    • N-T-BUTOXYCARBONYL AMIDE
    • N-t-butoxycarbonylamine
    • t-butoxycarbonylamine
    • tert-Butoxycarbonylamine
    • tert-butyloxycarbonylamine
    • CS-D1170
    • tertiary-butyl carbamate
    • H2N-BOC
    • BOC-amine
    • UNII-XVU23ZNR59
    • BocNH2
    • NS00031189
    • XVU23ZNR59
    • 1,1-dimethylethyl carbamate
    • NH2Boc
    • Boc amine
    • tert butyl carbamate
    • AS-17460
    • A825914
    • SY009584
    • EN300-29792
    • DTXSID20195265
    • NSC 131089
    • AB3345
    • BCP22478
    • EINECS 224-209-3
    • carbamic acid tert butyl ester
    • tert-Butyl carbamate, 98%
    • J-524779
    • SCHEMBL3094
    • NSC131089
    • B3132
    • AKOS005144247
    • FT-0635190
    • InChI=1/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)
    • PB11584
    • t-Boc-NH2
    • Carbamic acid, tert-butyl ester
    • CHEMBL3276740
    • LFKDJXLFVYVEFG-UHFFFAOYSA-
    • NSC-131089
    • MFCD00007962
    • carbamic acid-1,1-dimethylethyl ester
    • AM20100123
    • BP-12094
    • 4248-19-5
    • F2167-1114
    • Carbamic acid, 1,1-dimethylethyl ester
    • N-boc amine
    • STK894427
    • Carbamic Acid tert-Butyl Ester; Carbamic Acid tert-Butyl Ester; NSC 131089; O-tert-Butyl Carbamate; Boc-ammonia
    • BBL021710
    • FB139029
    • 224-209-3
    • B65120
    • DTXCID30117756
    • t-Butyl carbamate, 98%
    • MDL: MFCD00007962
    • Inchi: 1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)
    • InChI Key: LFKDJXLFVYVEFG-UHFFFAOYSA-N
    • SMILES: O(C(N)=O)C(C)(C)C
    • BRN: 1744500

Computed Properties

  • Exact Mass: 117.07900
  • Monoisotopic Mass: 117.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 93.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.3A^2

Experimental Properties

  • Color/Form: White to yellowish needle like crystals
  • Density: 1.1274 (rough estimate)
  • Melting Point: 107.0 to 111.0 deg-C
  • Boiling Point: 195.9°C at 760 mmHg
  • Flash Point: 82.4℃
  • Refractive Index: 1.4206 (estimate)
  • Water Partition Coefficient: Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.
  • PSA: 52.32000
  • LogP: 1.58050
  • Solubility: Soluble in ethanol and ether

tert-Butyl carbamate Security Information

tert-Butyl carbamate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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tert-Butyl carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Reference
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

tert-Butyl carbamate Raw materials

tert-Butyl carbamate Preparation Products

tert-Butyl carbamate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:4248-19-5)N-t-Butoxycarbonyl-amide
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:47
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Additional information on tert-Butyl carbamate

Introduction to tert-Butyl carbamate (CAS No. 4248-19-5)

Tert-butyl carbamate, with the chemical name 1,1-dimethylethyl carbamate, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular formula, (CH₃)₃CCOONH₂, reflects its structure as a carbamate derivative, featuring a tert-butyl group attached to the carbamate functional group. This compound has garnered attention due to its versatile applications in synthetic chemistry, drug development, and material science. The CAS number 4248-19-5 uniquely identifies this substance, ensuring precise classification and communication within scientific communities.

The tert-butyl carbamate molecule is characterized by its stability and reactivity, which make it a valuable intermediate in various chemical transformations. The tert-butyl group provides steric hindrance, influencing reaction pathways and selectivity. This property is particularly useful in pharmaceutical synthesis, where controlling reaction outcomes is critical. Recent studies have highlighted its role in the development of novel heterocyclic compounds, which are increasingly important in medicinal chemistry.

In pharmaceutical research, tert-butyl carbamate serves as a precursor for synthesizing biologically active molecules. Its incorporation into drug candidates can enhance metabolic stability and improve pharmacokinetic profiles. For instance, researchers have explored its use in creating protease inhibitors and kinase inhibitors, which are pivotal in treating diseases such as cancer and inflammation. The compound's ability to form stable amide bonds also makes it valuable in peptide synthesis and modification.

One of the most intriguing applications of tert-butyl carbamate is in the field of green chemistry. Its derivatives are being investigated as environmentally friendly alternatives to traditional reagents. A notable example is its use in catalytic processes that minimize waste and energy consumption. These advancements align with global efforts to develop sustainable chemical practices, ensuring that pharmaceutical production remains efficient without compromising ecological integrity.

The synthesis of tert-butyl carbamate typically involves the reaction of tert-butanol with phosgene or its equivalents under controlled conditions. However, recent methodologies have focused on milder and safer alternatives to phosgene, such as solid-state carbamates or biocatalytic routes. These innovations not only improve safety but also reduce costs associated with raw material handling and disposal.

Another area where tert-butyl carbamate has made significant contributions is in material science. Its derivatives exhibit unique properties that make them suitable for polymer additives and specialty coatings. For example, they can act as crosslinking agents or flame retardants, enhancing the durability and safety of materials used in construction and electronics. The versatility of this compound underscores its importance beyond traditional pharmaceutical applications.

Recent research has also delved into the pharmacological potential of tert-butyl carbamate itself. Studies suggest that certain derivatives may possess anti-inflammatory or neuroprotective properties. While further investigation is needed to fully elucidate their mechanisms of action, these findings open new avenues for therapeutic development. The compound's structural flexibility allows chemists to modify its properties subtly while retaining key biological activities.

The industrial production of tert-butyl carbamate has seen advancements in process optimization and scalability. Continuous flow reactors have been employed to enhance yield and purity while reducing reaction times. These improvements are crucial for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing. Additionally, regulatory considerations play a significant role in ensuring that production methods comply with international standards for safety and environmental protection.

In conclusion, tert-butyl carbamate (CAS No. 4248-19-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical synthesis, green chemistry, material science, and ongoing research highlights its importance as a building block for innovative solutions. As scientific understanding evolves, the potential uses of this compound will likely expand further, reinforcing its position as a cornerstone of modern chemical research.

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